
5-(Butylsulfanyl)benzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Butylsulfanyl)benzene-1,3-diol is an organic compound characterized by a benzene ring substituted with two hydroxyl groups at positions 1 and 3, and a butylsulfanyl group at position 5. This compound belongs to the class of dihydroxybenzenes, which are known for their diverse chemical reactivity and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butylsulfanyl)benzene-1,3-diol typically involves the introduction of the butylsulfanyl group onto a benzene-1,3-diol scaffold. One common method is the nucleophilic substitution reaction where a butylthiol reacts with a suitable benzene-1,3-diol derivative under basic conditions. The reaction can be facilitated by using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the hydroxyl groups, making the benzene ring more nucleophilic.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反应分析
Types of Reactions
5-(Butylsulfanyl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The butylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or alkylating agents (e.g., alkyl halides) can be used under appropriate conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxybutylbenzene.
Substitution: Formation of various substituted benzene derivatives.
科学研究应用
5-(Butylsulfanyl)benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 5-(Butylsulfanyl)benzene-1,3-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, affecting biochemical pathways.
相似化合物的比较
Similar Compounds
Catechol (benzene-1,2-diol): Similar structure but with hydroxyl groups at positions 1 and 2.
Resorcinol (benzene-1,3-diol): Similar structure but without the butylsulfanyl group.
Hydroquinone (benzene-1,4-diol): Similar structure but with hydroxyl groups at positions 1 and 4.
Uniqueness
5-(Butylsulfanyl)benzene-1,3-diol is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other dihydroxybenzenes. This unique substitution pattern allows for specific interactions in chemical and biological systems, making it valuable for targeted applications.
属性
CAS 编号 |
54839-92-8 |
|---|---|
分子式 |
C10H14O2S |
分子量 |
198.28 g/mol |
IUPAC 名称 |
5-butylsulfanylbenzene-1,3-diol |
InChI |
InChI=1S/C10H14O2S/c1-2-3-4-13-10-6-8(11)5-9(12)7-10/h5-7,11-12H,2-4H2,1H3 |
InChI 键 |
OBUQICZSPJTRQI-UHFFFAOYSA-N |
规范 SMILES |
CCCCSC1=CC(=CC(=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


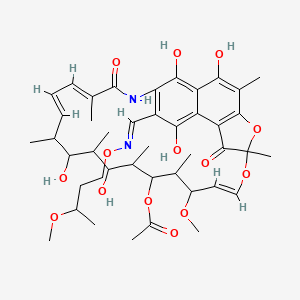
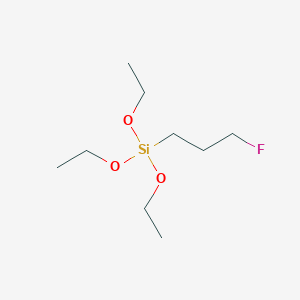


![3-[(2,4-Dinitrophenyl)sulfanyl]-5-pentyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B14637195.png)
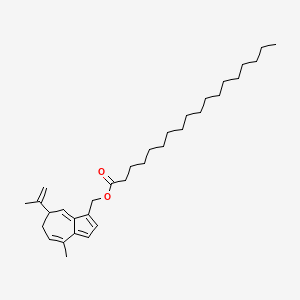
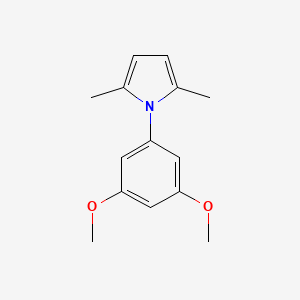
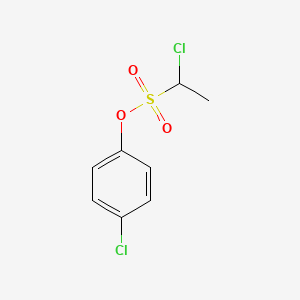

![1-[(2-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14637235.png)

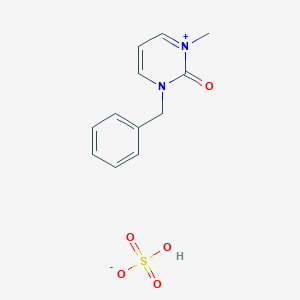
![5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile](/img/structure/B14637244.png)

